REACTION_SMILES
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[Cl:6][c:7]1[c:8]([CH:9]=[O:10])[cH:11][cH:12][cH:13][c:14]1[Cl:15].[K+:1].[O-:2][N+:3]([O-:4])=[O:5].[S:16](=[O:17])(=[O:18])([OH:19])[OH:20]>>[O-:2][N+:3](=[O:5])[c:11]1[c:8]([CH:9]=[O:10])[c:7]([Cl:6])[c:14]([Cl:15])[cH:13][cH:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1cccc(Cl)c1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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O=Cc1c([N+](=O)[O-])ccc(Cl)c1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |